1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets . The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A compound with similar structural features, used in various chemical reactions.
Methocarbamol: A muscle relaxant with a similar methoxyphenoxy group.
Uniqueness
1-(2-(2-methoxyphenoxy)ethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-13-12-21-10-11-22-18(23)14-6-2-3-7-15(14)20-19(21)22/h2-9H,10-13H2,1H3 |
InChI Key |
PAHSWFQDIOYNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCN3C2=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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